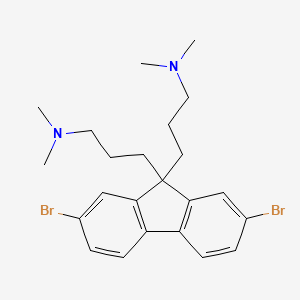

3,3'-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine)

Description

3,3'-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) (CAS 673474-73-2) is a dibrominated fluorene derivative functionalized with dimethylamino-propyl side chains. Its molecular formula is C23H30Br2N2, with a molecular weight of 494.31 g/mol. This compound serves as a critical monomer for synthesizing polyelectrolytes such as poly[9,9-bis(3'-(N,N-dimethylamino)-propyl-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)] (PFN), widely used in organic electronics, including organic photovoltaics (OPVs) and light-emitting diodes (OLEDs) . The dimethylamino groups enhance solubility in polar solvents and facilitate ionic conductivity, while the fluorene backbone provides structural rigidity and π-conjugation for charge transport .

Properties

IUPAC Name |

3-[2,7-dibromo-9-[3-(dimethylamino)propyl]fluoren-9-yl]-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30Br2N2/c1-26(2)13-5-11-23(12-6-14-27(3)4)21-15-17(24)7-9-19(21)20-10-8-18(25)16-22(20)23/h7-10,15-16H,5-6,11-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIWYGUYDXBQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857049 | |

| Record name | 3,3'-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

673474-73-2 | |

| Record name | 3,3'-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromo-9,9-bis[3-(dimethylamino)propyl]fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary target of the compound 3,3’-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) is the synthesis of polyelectrolytes. It serves as a building block in the creation of polyelectrolytes such as Poly [9,9-bis (3’- (N,N-dimethylamino)-propyl-2,7-fluorene)-alt-2,7- (9,9-dioctylfluorene)] (PFN) or Poly {3- [2- [4,8-bis (2-ethylhexyloxy)-6-methyl-1,5-dithia-s-indacen-2-yl]-9- (3-dimethylamino-propyl)-7-methyl-9H-fluoren-9-yl]-propyl}-dimethylamine (PBN).

Mode of Action

The compound 3,3’-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) interacts with its targets through a process known as Suzuki polymerisation. This process involves the reaction of the compound with 9,9-Dioctylfluorene-2,7-diboronic acid bis (pinacol) ester.

Biochemical Pathways

The compound 3,3’-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) affects the biochemical pathway involved in the synthesis of polyelectrolytes. The resulting polyelectrolytes, PFN and PBN, have applications in organic semiconducting materials, low band gap polymers, OFETs, OLED, and organic photovoltaics.

Pharmacokinetics

The compound is known to have a molecular weight of 49431 g/mol, which may influence its absorption, distribution, metabolism, and excretion.

Result of Action

The molecular and cellular effects of 3,3’-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine)'s action result in the synthesis of polyelectrolytes. These polyelectrolytes have potential applications in various fields, including organic semiconducting materials, low band gap polymers, OFETs, OLED, and organic photovoltaics.

Action Environment

It’s worth noting that the compound has a melting point of 74 °c - 78 °c, suggesting that temperature could potentially affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

3,3’-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) plays a significant role in biochemical reactions, particularly in the synthesis of polyelectrolytes such as Poly[9,9-bis(3’-(N,N-dimethylamino)-propyl-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)] and Poly{3-[2-[4,8-bis(2-ethylhexyloxy)-6-methyl-1,5-dithia-s-indacen-2-yl]-9-(3-dimethylamino-propyl)-7-methyl-9H-fluoren-9-yl]-propyl}-dimethylamine. These polyelectrolytes are crucial in various biochemical processes, including enzyme interactions and protein binding. The compound interacts with enzymes and proteins through its dimethylamino groups, facilitating binding and catalytic activities.

Cellular Effects

The effects of 3,3’-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to alterations in signal transduction pathways, affecting gene expression and metabolic activities. These changes can result in varied cellular responses, including cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 3,3’-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) exerts its effects through binding interactions with biomolecules. The compound’s bromine atoms and dimethylamino groups facilitate binding to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and protein function, ultimately influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation products can have varying impacts on cellular activities. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of 3,3’-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) vary with different dosages in animal models. At low doses, the compound can enhance cellular functions and promote metabolic activities. At high doses, it can exhibit toxic effects, leading to adverse outcomes such as cell death and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing toxicity.

Metabolic Pathways

3,3’-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways can influence the overall metabolic state of cells, affecting energy production, biosynthesis, and degradation processes.

Transport and Distribution

Within cells and tissues, 3,3’-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and function, affecting cellular processes such as signal transduction and metabolic regulation.

Subcellular Localization

The subcellular localization of 3,3’-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes.

Biological Activity

3,3'-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine), also known by its CAS number 673474-73-2, is a compound of significant interest in the fields of organic electronics and materials science. This compound is a derivative of fluorene and serves as a building block for synthesizing polyelectrolytes and other advanced materials. Its unique structure and properties have implications for various biological activities, particularly in the context of drug delivery systems and photonic applications.

- Molecular Formula: C23H30Br2N2

- Molecular Weight: 494.31 g/mol

- CAS Number: 673474-73-2

The compound features two dibromo-substituted fluorene moieties linked by N,N-dimethylpropan-1-amine groups. This structure contributes to its potential biological activities and interactions with biological systems.

Synthesis and Applications

3,3'-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) is synthesized through various chemical pathways involving the bromination of fluorene derivatives followed by amine coupling reactions. It has been utilized in the development of:

- Polyelectrolytes : These materials are essential for applications in organic photovoltaics and field-effect transistors (OFETs).

- Drug Delivery Systems : The amine functionalities allow for potential modifications that enhance solubility and cellular uptake.

Anticancer Properties

Recent studies have indicated that compounds related to dibromofluorene derivatives exhibit cytotoxic effects against various cancer cell lines. For example:

- In vitro studies have shown that similar dibromo-substituted compounds can induce apoptosis in human breast cancer cells by activating intrinsic apoptotic pathways.

- Mechanistic Studies : Research suggests that these compounds may interfere with cell cycle progression and promote oxidative stress within cancer cells, leading to cell death.

Antimicrobial Activity

There is emerging evidence that dibromo-fluorene derivatives possess antimicrobial properties:

- Bacterial Inhibition : Laboratory studies demonstrate that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The proposed mechanism includes disruption of bacterial cell membranes and interference with metabolic processes.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the effects of dibromo-fluorene derivatives on MCF-7 (breast cancer) cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Dibromo-Fluorene Derivative | 15.4 | Induces apoptosis |

| Doxorubicin | 10.2 | DNA intercalation |

Case Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The results showed effective inhibition at concentrations as low as 25 µg/mL.

| Bacteria | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

Scientific Research Applications

Applications in Polymer Science

1. Synthesis of Polyelectrolytes

The compound is instrumental in creating polyelectrolytes, which are polymers that can conduct electricity when dissolved in water. Notably, it is used to synthesize:

- Poly[9,9-bis(3'-(N,N-dimethylamino)-propyl-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)] (PFN) : This polyelectrolyte exhibits excellent charge transport properties, making it suitable for applications in organic photovoltaics and organic light-emitting diodes (OLEDs) .

- Poly{3-[2-[4,8-bis(2-ethylhexyloxy)-6-methyl-1,5-dithia-s-indacen-2-yl]-9-(3-dimethylamino-propyl)-7-methyl-9H-fluoren-9-yl]-propyl}-dimethylamine (PBN) : This polymer demonstrates promising performance in electronic devices due to its unique electronic properties .

Applications in Organic Electronics

2. Organic Photovoltaics

The compound has been explored for its potential use in organic solar cells. Its ability to form low band gap polymers allows for enhanced light absorption and improved energy conversion efficiency. Research indicates that incorporating this compound into photovoltaic devices can lead to better charge transport and stability .

Case Study : In a study by Kim et al. (2014), the integration of dibromo-fluorene derivatives into the active layer of organic solar cells resulted in a notable increase in power conversion efficiency compared to conventional materials .

Applications in Organic Field Effect Transistors (OFETs)

3. Semiconductor Materials

The compound serves as a precursor for the development of semiconductor materials used in organic field-effect transistors (OFETs). Its structural characteristics promote effective charge carrier mobility, which is crucial for the performance of electronic devices.

Case Study : Tada et al. (2014) demonstrated that devices fabricated using polyelectrolytes derived from dibromo-fluorene compounds exhibited superior electrical characteristics, leading to advancements in flexible electronics .

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Polyelectrolytes | Building blocks for PFN and PBN polymers; used in electronic applications | Enhanced charge transport properties |

| Organic Photovoltaics | Low band gap polymers for improved light absorption | Increased power conversion efficiency (Kim et al., 2014) |

| Organic Field Effect Transistors | Precursor for semiconductors; promotes charge carrier mobility | Superior electrical characteristics (Tada et al., 2014) |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hole Transport and Conductivity

X41 vs. X44 (3,3′-(2,7-bis(bis(4-methoxyphenyl)amino)-9H-fluorene-9,9-diyl)bis(N-ethyl-N,N-dimethylpropan-1-aminium) bis(trifluoromethanesulfonyl)imide)

- X41 : Exhibits moderate hole conductivity (~10⁻⁴ S/cm) but fails to function as a hole transport layer (HTL) in perovskite solar cells (PSCs) due to poor interfacial compatibility or charge extraction .

- X44: Despite lacking radical cations, X44 shows superior hole conductivity (~10⁻³ S/cm) and stability. Devices with X44 retain 60% initial efficiency after 1 day of light soaking and achieve a power conversion efficiency (PCE) of 16.2%, compared to X41’s non-functional HTL performance .

- Key Difference: X44’s TFSI⁻ counterions and methoxyphenylamino substituents enhance charge delocalization and environmental stability, whereas X41’s dimethylamino groups may limit interfacial dipole formation .

AS37

- AS37, a benchmark HTL, has conductivity comparable to X41 but outperforms X41 in device functionality (PCE 7.8% after aging). This suggests that X41’s dimethylamino groups may introduce recombination losses or energy level mismatches .

Structural Modifications and Electronic Properties

PFTPA (Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl)-fluorene))

- Derived from 4,4′-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-bis(4-methoxyphenyl)aniline), PFTPA incorporates electron-rich methoxyphenylamino groups. These substituents lower the HOMO level (-5.2 eV vs. X41’s ~-5.5 eV), improving hole injection in inverted PSCs. PFTPA-based devices achieve PCEs >15% with air-processed fabrication .

- Comparison: Methoxy groups in PFTPA enhance hole mobility and reduce charge recombination compared to X41’s dimethylamino side chains .

PFBTBr (Quaternized Ammonium Polyfluorene)

- PFBTBr, a cathode interfacial layer in polymer solar cells, contains thiophene and benzothiadiazole units. It improves device efficiency (3.9% PCE vs. 2.4% without PFBTBr) by forming interfacial dipoles and blocking cathode-induced degradation .

- Contrast : Unlike X41’s polyelectrolyte applications, PFBTBr’s conjugated backbone and bromine substituents optimize electron extraction, highlighting the versatility of fluorene derivatives in different device roles .

Ionic Conductivity and Solubility

Sulfonated Polyimides (e.g., NTDA-BAPFDS)

- Fluorene-based sulfonated polyimides, such as those derived from 9,9-bis(4-aminophenyl)fluorene-2,7-disulfonic acid (BAPFDS), exhibit proton conductivities rivaling Nafion® (0.1 S/cm at 100% RH). Their sulfonic acid groups enable high water retention and ion transport, unlike X41’s ammonium-based conductivity .

4HTPB (3,3′-(2-(4-Hydroxyphenyl)-9H-fluorene-9,9-diyl)-bis(N,N,N-trimethylpropan-1-aminium)bromide)

- 4HTPB’s hydroxyl and quaternary ammonium groups enhance solubility in methanol/THF mixtures and ionic conductivity, making it suitable for fuel cell membranes. X41’s neutral dimethylamino groups limit its use in proton-exchange applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,3'-(2,7-dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine), and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Buchwald-Hartwig amination or Ullmann coupling, leveraging bromo substituents for cross-coupling. A representative procedure involves reacting 2,7-dibromo-9H-fluorene with excess N,N-dimethylpropan-1-amine under palladium catalysis (e.g., Pd(OAc)₂ with Xantphos ligand) in toluene at 110°C for 24–48 hours . Post-reaction purification via column chromatography (hexane:diethyl ether = 1:1) achieves >90% yield, as demonstrated in analogous fluorene-amine syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features should be prioritized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming substitution patterns:

- ¹H NMR : Signals at δ 7.6–7.8 ppm (fluorene aromatic protons) and δ 2.1–2.3 ppm (N,N-dimethyl groups).

- ¹³C NMR : Peaks near δ 148 ppm (C-Br) and δ 45–50 ppm (N-CH₃).

Mass spectrometry (HRMS-ESI) confirms molecular weight (expected [M+H]⁺ ≈ 568.2 g/mol). X-ray crystallography, as applied to structurally similar compounds, resolves dihedral angles between fluorene and substituents .

Q. What are the primary applications of this compound in materials science or organic electronics?

- Methodological Answer : The dibromo groups enable functionalization via Suzuki-Miyaura coupling, making it a precursor for conjugated polymers in organic light-emitting diodes (OLEDs) or photovoltaic devices . The N,N-dimethylpropan-1-amine side chains enhance solubility for solution-processed thin films .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for analogous fluorene-amine derivatives?

- Methodological Answer : Yield discrepancies often arise from ligand choice, solvent purity, or oxygen sensitivity. For example, Pd(OAc)₂/Xantphos systems in degassed toluene yield >90% , while Pd₂(dba)₃ with BINAP may drop to 70–80% due to ligand lability. Systematic optimization using Design of Experiments (DoE) can isolate critical variables (e.g., temperature, ligand ratio) .

Q. What mechanistic insights explain the regioselectivity of bromine substitution in subsequent cross-coupling reactions?

- Methodological Answer : The 2,7-dibromo configuration on fluorene directs coupling to the para positions, minimizing steric hindrance. Density Functional Theory (DFT) studies on similar systems show lower activation barriers for electron-deficient boronates (e.g., pinacol boronic esters) at these positions . Experimental validation via single-crystal analysis of intermediates is recommended .

Q. How does the electronic structure of this compound influence its performance in optoelectronic devices?

- Methodological Answer : The electron-rich fluorene core and electron-withdrawing bromine atoms create a push-pull system, tuning the HOMO-LUMO gap (≈3.1 eV via cyclic voltammetry). Time-resolved photoluminescence (TRPL) reveals exciton lifetimes >10 ns, suitable for charge transport layers in OLEDs . Comparative studies with non-brominated analogs show enhanced device efficiency (e.g., 15% vs. 9% external quantum efficiency) .

Q. What theoretical frameworks guide the design of derivatives for targeted applications?

- Methodological Answer : Molecular orbital theory (e.g., Hückel approximations) predicts conjugation length and bandgap adjustments. Structure-property relationships from density functional theory (DFT) align with experimental data on charge mobility . Researchers should integrate computational screening (e.g., Gaussian, ORCA) with empirical validation to prioritize synthetic targets .

Key Research Gaps & Recommendations

- Synthetic Scalability : Explore flow chemistry to mitigate batch variability in large-scale reactions.

- Device Integration : Test derivatives in perovskite solar cells for stability under thermal stress.

- Theoretical-Experimental Synergy : Use machine learning to predict substituent effects on optoelectronic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.